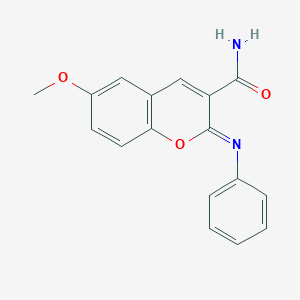
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide, also known as MPCM, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been found to possess neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been proposed that 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide may exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been shown to modulate various biochemical and physiological processes. It has been reported to inhibit the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. Additionally, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, thereby reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide in lab experiments is its ease of synthesis, making it readily available for research purposes. However, one of the limitations of using 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide. One area of interest is the development of novel drug delivery systems to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide and its potential applications in the treatment of various diseases. Moreover, the exploration of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound with potential applications in various fields, including cancer therapy and neuroprotection. Its ease of synthesis and diverse biological activities make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide can be synthesized through a simple one-pot reaction involving the condensation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxylic acid and phenylhydrazine in the presence of a suitable dehydrating agent. The resulting product is then purified through recrystallization.
Propriétés
IUPAC Name |
6-methoxy-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-13-7-8-15-11(9-13)10-14(16(18)20)17(22-15)19-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVLBFGDXZXKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3)C(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


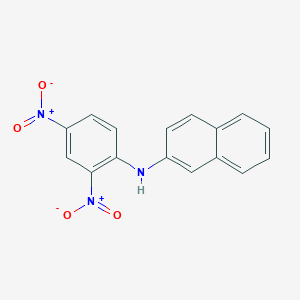
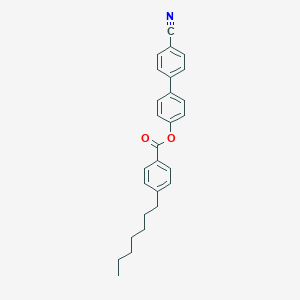
![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)

![(E)-[(7E)-7-hydrazinylidene-2,2,6,6-tetramethylcycloheptylidene]hydrazine](/img/structure/B512136.png)
![2H,3H-naphtho[2,3-d][1,3]oxazol-2-one](/img/structure/B512137.png)

![9-methyl-10-[(9-methyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-10-yl)methyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B512147.png)
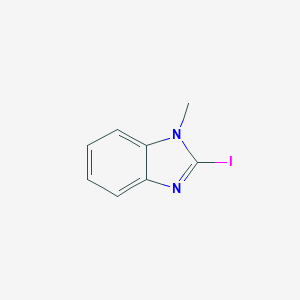
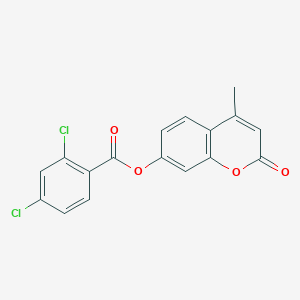
![2,4-dichloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B512173.png)
![8-ethoxy-5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B512180.png)
![(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B512196.png)